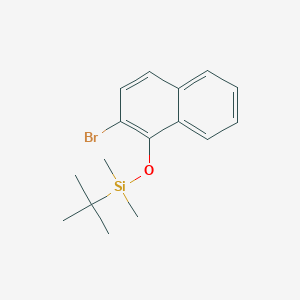
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromonaphthalene moiety linked to a tert-butyl dimethylsilane group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromonaphthol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted naphthalenes.
Oxidation Products: Oxidized derivatives like naphthoquinones or other oxygenated compounds.
Applications De Recherche Scientifique
Chemistry: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to introduce silicon-based functionalities .
Mécanisme D'action
The mechanism of action for ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the naphthalene ring can participate in oxidation processes. These reactions are facilitated by the electron-withdrawing effects of the bromine and silicon groups, which influence the reactivity of the compound .
Comparaison Avec Des Composés Similaires
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with an ethoxy group instead of a naphthoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a propoxy group, offering different reactivity and applications.
Uniqueness: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Propriétés
Formule moléculaire |
C16H21BrOSi |
|---|---|
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
(2-bromonaphthalen-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-13-9-7-6-8-12(13)10-11-14(15)17/h6-11H,1-5H3 |
Clé InChI |
LBVNXOYYUVSKGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


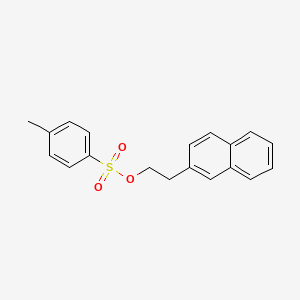

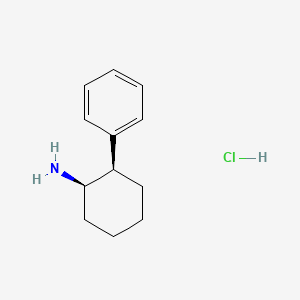
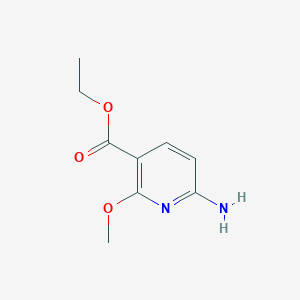
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
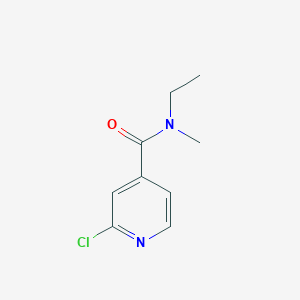
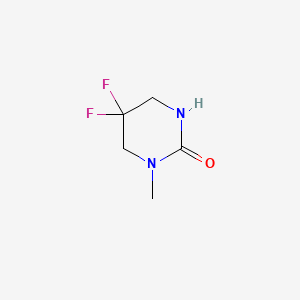
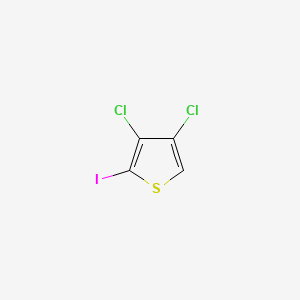
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
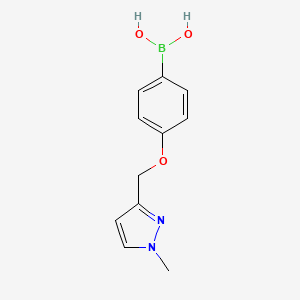
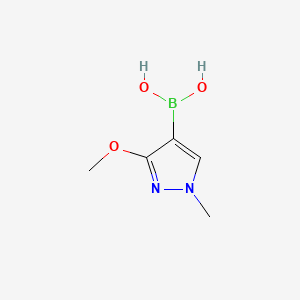
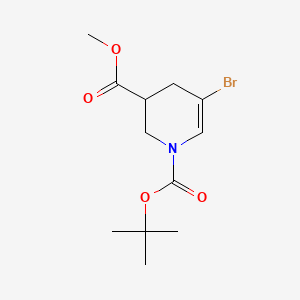
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
